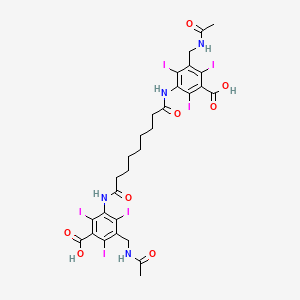
Discretine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Discretine is a natural product found in Artabotrys brachypetalus, Stephania suberosa, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Discretine, a compound identified in various scientific studies, has been synthesized through complex chemical reactions. The synthesis involved a Mannich reaction, which is a significant method in organic chemistry, indicating discretine's importance in chemical research (Kametani, Takeshita, & Takano, 1972).
Biological and Medical Potential
- Research has shown that discretine, along with other alkaloids, possesses antiplasmodial properties, suggesting potential in medical applications, particularly in the treatment of malaria caused by Plasmodium falciparum (Nguyen et al., 2008). This finding is critical as it opens avenues for new therapeutic agents against malaria.
Methodological Applications in Data Analysis
- While not directly related to the chemical properties of discretine, the term 'discretization' is widely used in various scientific and engineering fields. It refers to the process of transforming continuous data into discrete categories, which is essential in data mining and machine learning applications (García et al., 2013). This process is vital in making data more manageable and interpretable for various analytical applications.
Engineering and Computational Uses
- Discretization techniques are also crucial in engineering and computational research, particularly in dealing with complex geometries and simulations. These techniques are used to achieve efficient performance on high-performance architectures, as well as in the development of grid frameworks for various simulation tasks (Bergen & Hülsemann, 2004).
Propriétés
Nom du produit |
Discretine |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-10-15-12(7-17(18)22)4-5-21-11-14-9-20(25-3)19(24-2)8-13(14)6-16(15)21/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
Clé InChI |
FSKPDOZBWMKQBY-INIZCTEOSA-N |
SMILES isomérique |
COC1=C(C=C2CN3CCC4=CC(=C(C=C4[C@@H]3CC2=C1)OC)O)OC |
SMILES |
COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC |
SMILES canonique |
COC1=C(C=C2CN3CCC4=CC(=C(C=C4C3CC2=C1)OC)O)OC |
Synonymes |
discretine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)


![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)








